molecular formula C20H17NO B11841403 1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline CAS No. 306745-50-6

1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11841403
CAS No.: 306745-50-6
M. Wt: 287.4 g/mol
InChI Key: HLLUMOOPZUATEZ-UHFFFAOYSA-N
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Description

1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of naphthoyl derivatives This compound is characterized by the presence of a naphthoyl group attached to a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline typically involves the acylation of 1,2,3,4-tetrahydroquinoline with 1-naphthoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline ring, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can result in variations in reactivity, stability, and biological activity .

Properties

CAS No.

306745-50-6

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(naphthalen-1-yl)methanone

InChI

InChI=1S/C20H17NO/c22-20(18-12-5-9-15-7-1-3-11-17(15)18)21-14-6-10-16-8-2-4-13-19(16)21/h1-5,7-9,11-13H,6,10,14H2

InChI Key

HLLUMOOPZUATEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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